molecular formula C6H12F2O B2540151 (2S)-1,1-Difluorohexan-2-ol CAS No. 2416218-24-9

(2S)-1,1-Difluorohexan-2-ol

Cat. No.: B2540151
CAS No.: 2416218-24-9
M. Wt: 138.158
InChI Key: HFPIDFXQVJBVLA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1,1-Difluorohexan-2-ol is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a six-carbon chain The compound’s stereochemistry is defined by the (2S) configuration, indicating the spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1,1-Difluorohexan-2-ol typically involves the introduction of fluorine atoms into a hexanol precursor. One common method is the fluorination of hexan-2-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form difluorohexane using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various derivatives. Typical reagents include sodium azide and potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products:

    Oxidation: Formation of 1,1-difluorohexan-2-one or 1,1-difluorohexanoic acid.

    Reduction: Formation of 1,1-difluorohexane.

    Substitution: Formation of azido or cyano derivatives of hexanol.

Scientific Research Applications

(2S)-1,1-Difluorohexan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in studying reaction mechanisms involving fluorine.

    Biology: Investigated for its potential effects on biological systems, particularly in enzyme inhibition studies due to the presence of fluorine atoms.

    Medicine: Explored for its potential use in drug development, especially in designing molecules with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which (2S)-1,1-Difluorohexan-2-ol exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds. The compound may inhibit enzyme activity by mimicking natural substrates or by forming stable complexes with active sites.

Comparison with Similar Compounds

    1,1-Difluorohexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Hexan-2-ol: Lacks fluorine atoms, resulting in different chemical and biological properties.

    2-Fluorohexan-2-ol: Contains only one fluorine atom, leading to different reactivity and applications.

Uniqueness: (2S)-1,1-Difluorohexan-2-ol is unique due to the combination of its stereochemistry and the presence of two fluorine atoms. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-1,1-difluorohexan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2O/c1-2-3-4-5(9)6(7)8/h5-6,9H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPIDFXQVJBVLA-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.